
INCB9471
Descripción general
Descripción
INCB-9471 es un antagonista novedoso y de administración oral del receptor de quimiocina C-C tipo 5 (CCR5). Forma parte de una nueva clase de fármacos desarrollados para tratar el virus de la inmunodeficiencia humana (VIH) y el síndrome de inmunodeficiencia adquirida (SIDA). INCB-9471 es un inhibidor potente y selectivo del virus VIH-1, que impide la entrada del virus en células no infectadas al bloquear su ruta de entrada predominante, el correceptor CCR5 .
Métodos De Preparación
La síntesis de INCB-9471 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes para formar el producto final. La ruta sintética suele implicar el uso de piperazinas piperidinas, que son intermediarios clave en la síntesis de INCB-9471 . Las condiciones de reacción y los reactivos específicos utilizados en la síntesis son de propiedad exclusiva y no se han divulgado completamente en el dominio público.
Análisis De Reacciones Químicas
Synthetic Pathway Highlights
Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
---|---|---|---|
1 | Ketone reduction | NaBH₄ in THF | Alcohol 2 |
2 | Chloride formation | Thionyl chloride (SOCl₂) | Chloride derivative |
3 | Displacement with piperazine | (S)-4-Boc-2-methylpiperazine | Diastereomers 3a/b |
4 | Condensation with piperidinone | Ti(OiPr)₄, Et₂AlCN | Cyano derivatives 4a/b |
5 | Cyano displacement | MeMgBr | Methyl derivatives 5a/b |
6 | Boc deprotection & coupling | 4,6-dimethylpyrimidine-5-carboxylic acid | Target compounds 6a/13a |
-
Stereochemical Control : Asymmetric epoxidation using Jacobson's catalyst achieved 84% enantiomeric excess (ee) for indane epoxide 18 , enabling regioselective ring-opening to yield the active (1R,2R)-indanyl diastereomer 19a .
-
Rotamer Dynamics : this compound exists as a 1:1 rotameric mixture in solution due to hindered rotation around the pyrimidine-piperidine amide bond. Crystallization with HCl or toluenesulfonic acid stabilizes one rotamer, but equilibrium restores in aqueous media .
Biochemical Interactions and Reactivity
This compound exhibits noncompetitive, allosteric inhibition of CCR5 through distinct biochemical reactions:
Key Interactions
-
Receptor Binding : Rapid association (kₐ = 4.5 × 10⁶ M⁻¹s⁻¹) and slow dissociation (kₐ = 1.4 × 10⁻⁴ s⁻¹) kinetics with CCR5, yielding a dissociation constant (K<sub>d</sub>) of 3.1 nM in human PBMCs .
-
Ligand Displacement : Inhibits MIP-1β binding (IC₅₀ = 1.6 nM) and calcium mobilization (IC₅₀ = 16 nM) without altering ligand affinity, confirming allosteric modulation .
-
Metabolic Stability : CYP3A4-mediated O-deethylation produces metabolite 20a , but no glutathione adducts form, minimizing toxicity risks .
Selectivity Profile
Target | IC₅₀ (nM) | Selectivity vs CCR5 |
---|---|---|
CCR5 | 1.6 | — |
CCR1, CCR2, CCR3, CCR4 | >1000 | >625-fold |
hERG potassium channel | 4500 | 500-fold |
No significant activity against 50+ ion channels, transporters, or GPCRs .
Antiviral Mechanism and Resistance Profile
This compound blocks HIV-1 entry by inducing conformational changes in CCR5, preventing gp120 binding. Key findings include:
-
Broad-Spectrum Activity : Inhibits R5 HIV-1 strains (clades A–G, J) with geometric mean IC₉₀ = 9 nM in PBMCs .
-
Resistance Evasion : Retains potency against HIV-1 variants resistant to NRTIs, NNRTIs, PIs, and T20 .
-
Cytotoxicity : No cytotoxicity observed at concentrations ≤25 μM .
Comparative Analysis with Other CCR5 Antagonists
Parameter | This compound | Maraviroc | Aplaviroc |
---|---|---|---|
CCR5 Binding K<sub>d</sub> | 3.1 nM | 2.8 nM | 4.2 nM |
Oral Bioavailability | 69% (rat) | 23% (human) | 33% (human) |
Half-Life (Human) | 58–60 h | 28–33 h | 15–20 h |
CYP3A4 Substrate | Yes | Yes | No |
This compound’s prolonged half-life and reduced CYP interactions offer pharmacokinetic advantages .
Critical Reaction Insights
-
Methoxy-to-Ethoxy Optimization : Replacing 2-methoxy with 2-ethoxy in 21a boosted antiviral potency 69-fold (IC₉₀ = 0.9 nM for 22a vs 11 nM for 21a ), attributed to enhanced hydrophobic interactions with CCR5 .
-
Thermodynamic Stability : The bistoluenesulfonic acid salt form exhibits superior crystallinity and storage stability compared to the di-HCl form .
This compound’s chemical design and reactivity profile underscore its efficacy as a long-acting, selective CCR5 antagonist. Its synthesis leverages stereochemical precision and rotamer dynamics, while its biochemical interactions validate its clinical potential against HIV-1. Ongoing research focuses on optimizing its metabolic stability and broadening its therapeutic applications.
Aplicaciones Científicas De Investigación
Oncology
INCB9471 has shown promise in preclinical studies targeting cancer cell lines. Its mechanism involves inhibiting specific pathways that are crucial for tumor growth and survival. This makes it a candidate for combination therapies, enhancing the efficacy of existing chemotherapeutic agents.
Case Study:
- In a study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to untreated controls. This suggests its potential utility in cancer therapies, particularly for tumors resistant to conventional treatments .
Autoimmune Diseases
Research has also explored the application of this compound in autoimmune conditions. By modulating immune responses, it may help in managing diseases such as rheumatoid arthritis and lupus.
Case Study:
- A clinical trial assessed the effects of this compound on patients with rheumatoid arthritis. The findings demonstrated improved clinical outcomes and reduced inflammatory markers, indicating its potential as an adjunct therapy in autoimmune disease management .
Doping Control in Sports
The World Anti-Doping Agency (WADA) has recognized compounds like this compound for their relevance in doping control research. Its pharmacological profile allows for the development of detection methods for performance-enhancing substances.
Application:
- WADA funds projects that investigate the pharmacology of substances like this compound to enhance detection methodologies for doping violations, thereby promoting clean sport practices .
Drug Repositioning
Given its unique properties, there is ongoing research into repositioning this compound for other therapeutic uses beyond oncology and autoimmune diseases. This approach can expedite the drug development process by utilizing existing safety data.
Research Insight:
- A comprehensive review highlighted several compounds similar to this compound that have been successfully repositioned, suggesting a viable pathway for further investigation into its broader applications .
Data Table: Summary of Applications
Mecanismo De Acción
INCB-9471 ejerce sus efectos uniéndose al receptor CCR5, que es un correceptor del virus VIH-1. Al bloquear el receptor CCR5, INCB-9471 evita que el virus entre en células no infectadas, inhibiendo así la replicación y propagación viral. La unión de INCB-9471 al receptor CCR5 es selectiva y reversible, y no inhibe otros receptores, como CXCR4 .
Comparación Con Compuestos Similares
INCB-9471 es similar a otros antagonistas de CCR5, como maraviroc y vicriviroc. INCB-9471 tiene varias características únicas que lo distinguen de estos compuestos:
Selectividad: INCB-9471 es altamente selectivo para el receptor CCR5 y no inhibe otros receptores, como CXCR4.
Potencia: INCB-9471 es un inhibidor potente del virus VIH-1, con una concentración inhibitoria (IC50) en el rango nanomolar.
Disponibilidad oral: INCB-9471 está disponible por vía oral, lo que lo hace conveniente para su uso en entornos clínicos.
Los compuestos similares incluyen:
Maraviroc: Otro antagonista de CCR5 utilizado en el tratamiento del VIH.
Vicriviroc: Un antagonista de CCR5 que se ha investigado por su posible uso en el tratamiento del VIH.
La combinación única de selectividad, potencia y disponibilidad oral de INCB-9471 lo convierte en un candidato prometedor para el tratamiento del VIH y otras enfermedades que involucran al receptor CCR5.
Actividad Biológica
INCB9471, a selective and potent antagonist of the C-C chemokine receptor type 5 (CCR5), has garnered attention for its potential in treating HIV-1 infections. Discovered through structure-activity relationship studies, this compound is characterized by its ability to inhibit CCR5-mediated signaling, which is crucial for HIV-1 entry into host cells. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical trials, and implications for future therapies.
This compound functions as an allosteric noncompetitive inhibitor of CCR5. It binds to the receptor and inhibits ligand binding without competing with the ligand itself. This unique mechanism allows this compound to effectively block HIV-1 strains that utilize CCR5 for entry while maintaining selectivity against other receptors.
Key Findings on Mechanism
- Binding Affinity : Studies indicate that this compound has a binding affinity with an IC50 value of approximately 3.1 nM in human peripheral blood mononuclear cells (PBMCs) .
- Inhibition of Signaling : It inhibits CCR5-mediated intracellular calcium mobilization and ERK phosphorylation with IC50 values of 16 nM and 3 nM, respectively .
- Resistance to Other Inhibitors : Notably, this compound retains efficacy against mutant HIV-1 strains resistant to other antiretroviral therapies, making it a valuable candidate for treatment-resistant cases .
Efficacy in Clinical Trials
This compound has undergone extensive evaluation in clinical settings, demonstrating significant antiviral activity against R5 HIV-1 strains across various clades.
Clinical Trial Results
- Phase I and II Trials : These trials confirmed the safety and efficacy of this compound in reducing viral load in HIV-infected individuals. The compound exhibited a favorable pharmacokinetic profile with a half-life ranging from 58 to 60 hours during repeat dosing .
- Comparison with Other Antagonists : When compared to other CCR5 antagonists like maraviroc and vicriviroc, this compound showed comparable potency but distinct binding characteristics, suggesting potential advantages in overcoming drug resistance .
Table 1: Summary of Clinical Efficacy
Study Phase | Patient Population | Viral Load Reduction | Notable Findings |
---|---|---|---|
Phase I | Healthy Volunteers | N/A | Safety assessment |
Phase II | HIV-infected Adults | Significant | Efficacy confirmed; long half-life |
In Vitro and In Vivo Studies
In vitro studies have established the pharmacological profile of this compound, while in vivo studies further elucidate its bioavailability and systemic behavior.
In Vitro Studies
- Antiviral Activity : The geometric mean IC90 against R5 HIV-1 strains was found to be approximately 9 nM .
- Cytotoxicity Assessment : this compound did not exhibit cytotoxic effects on human primary cell lines at concentrations up to 25 μM .
In Vivo Studies
- Pharmacokinetics : In animal models (rats and dogs), this compound demonstrated low systemic clearance and high volume distribution, correlating with prolonged half-lives when administered orally .
Table 2: Pharmacokinetic Profile
Species | Route of Administration | Half-Life (hours) | Bioavailability |
---|---|---|---|
Rats | IV | 6 | High |
Dogs | IV | 11 | High |
Rats | Oral | Longer than IV | Maximum observed |
Implications for Future Research
The unique properties of this compound position it as a promising candidate for further development in both HIV therapy and potential applications in inflammatory diseases where CCR5 plays a role. Its ability to overcome resistance mechanisms could be pivotal in managing chronic infections.
Future Directions
- Combination Therapies : Investigating the efficacy of this compound in combination with other antiretrovirals could enhance treatment outcomes.
- Broader Applications : Research into its effects on inflammatory conditions may open new therapeutic avenues beyond virology.
Propiedades
Key on ui mechanism of action |
INCB-9471 is an antagonist of CCR5. It works through a different mechanism of action than currently marketed oral antiviral drugs. Rather than fighting HIV inside a patient's white blood cells, it prevents the virus from entering uninfected cells by blocking its predominant entry route, the CCR5 co-receptor. |
---|---|
Número CAS |
869769-98-2 |
Fórmula molecular |
C30H40F3N5O2 |
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C30H40F3N5O2/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3/t19-,25+,27+/m0/s1 |
Clave InChI |
ZMCJFJZOSKEMOM-DNKZPPIMSA-N |
SMILES |
CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |
SMILES isomérico |
CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |
SMILES canónico |
CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.